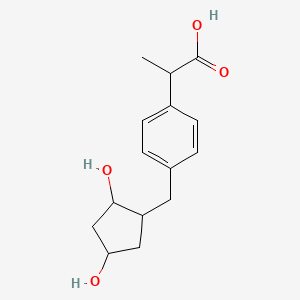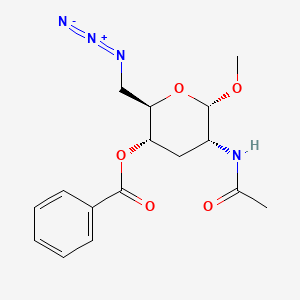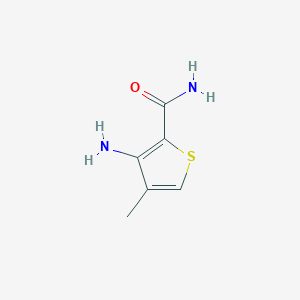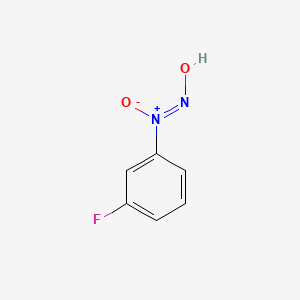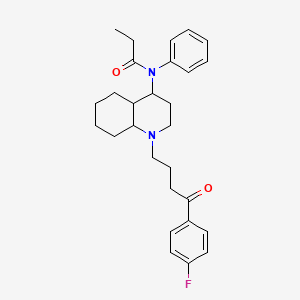
4-((N-Phenyl-N-propionyl)amino)-1-(3-(4-fluorobenzoyl)propyl)-trans-decahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((N-Phenyl-N-propionyl)amino)-1-(3-(4-fluorobenzoyl)propyl)-trans-decahydroquinoline is a complex organic compound that belongs to the class of decahydroquinolines This compound is characterized by the presence of a phenyl group, a propionyl group, and a fluorobenzoyl group attached to a decahydroquinoline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((N-Phenyl-N-propionyl)amino)-1-(3-(4-fluorobenzoyl)propyl)-trans-decahydroquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Decahydroquinoline Core: The decahydroquinoline core can be synthesized through a hydrogenation reaction of quinoline under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon.
Introduction of the Propionyl Group: The propionyl group can be introduced via an acylation reaction using propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent in the presence of a Lewis acid catalyst.
Incorporation of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced through a nucleophilic substitution reaction using 4-fluorobenzoyl chloride and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-((N-Phenyl-N-propionyl)amino)-1-(3-(4-fluorobenzoyl)propyl)-trans-decahydroquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones, carboxylic acids, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
科学研究应用
4-((N-Phenyl-N-propionyl)amino)-1-(3-(4-fluorobenzoyl)propyl)-trans-decahydroquinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.
作用机制
The mechanism of action of 4-((N-Phenyl-N-propionyl)amino)-1-(3-(4-fluorobenzoyl)propyl)-trans-decahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-((N-Phenyl-N-acetyl)amino)-1-(3-(4-fluorobenzoyl)propyl)-trans-decahydroquinoline
- 4-((N-Phenyl-N-butyryl)amino)-1-(3-(4-fluorobenzoyl)propyl)-trans-decahydroquinoline
- 4-((N-Phenyl-N-propionyl)amino)-1-(3-(4-chlorobenzoyl)propyl)-trans-decahydroquinoline
Uniqueness
4-((N-Phenyl-N-propionyl)amino)-1-(3-(4-fluorobenzoyl)propyl)-trans-decahydroquinoline is unique due to the specific combination of functional groups and the decahydroquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
75786-57-1 |
|---|---|
分子式 |
C28H35FN2O2 |
分子量 |
450.6 g/mol |
IUPAC 名称 |
N-[1-[4-(4-fluorophenyl)-4-oxobutyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C28H35FN2O2/c1-2-28(33)31(23-9-4-3-5-10-23)26-18-20-30(25-12-7-6-11-24(25)26)19-8-13-27(32)21-14-16-22(29)17-15-21/h3-5,9-10,14-17,24-26H,2,6-8,11-13,18-20H2,1H3 |
InChI 键 |
URIFUIUJMWVYAY-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)N(C1CCN(C2C1CCCC2)CCCC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


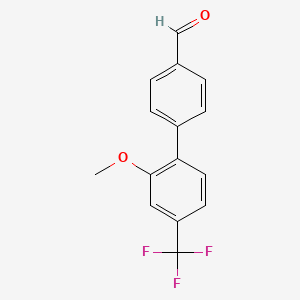
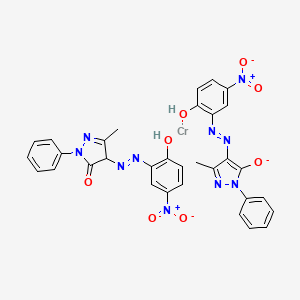

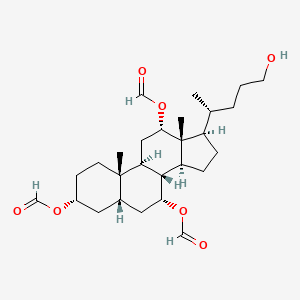
![5,6,8,9,10,11-Hexahydro-11-hydroxy-benz[a]anthracene-11-acetic Acid Ethyl Ester](/img/structure/B15287744.png)
![3-[1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]-1H-benzimidazol-2-one;hydrate;hydrochloride](/img/structure/B15287757.png)
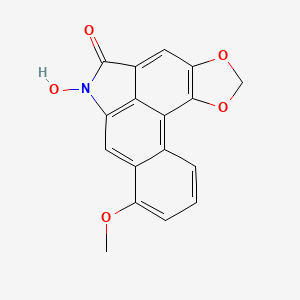
![Dibenzo[b,d]selenophen-2-ylboronic acid](/img/structure/B15287773.png)
![(1Z,5Z)-cycloocta-1,5-diene;[(1R,2S,3S,4S)-3-diphenylphosphanyl-2-bicyclo[2.2.1]hept-5-enyl]-diphenylphosphane;rhodium;tetrafluoroborate](/img/structure/B15287783.png)
